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Introduction

Medium 199 (M199) is a synthetic cell culture medium developed by Morgan, Morton, and
Parker in 1950.[1] It was one of the first chemically defined media created and has been widely
used in virology and for the production of vaccines.[1][2] Its formulation, originally designed for
nutritional studies of chick embryo fibroblasts, contains a complex mixture of salts, amino acids,
vitamins, and other components, but lacks protein, lipids, or growth factors, often necessitating
supplementation with serum.[1][3] M199 is available in different modifications, for example with
Earle's salts for use in a CO2 incubator or with Hanks' salts for use in ambient air.[3] This
document provides detailed application notes and protocols for the use of M199 in vaccine
manufacturing processes.

Data Presentation
Cell Growth Performance in M199 and Other Common
Media

The choice of cell culture medium can significantly impact cell growth and, consequently, virus
production. The following table summarizes comparative data on cell density for commonly
used cell lines in vaccine production when cultured in M199 versus other media like Dulbecco's
Modified Eagle Medium (DMEM) and Minimal Essential Medium (MEM).
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Seeding Culture Peak Cell
Cell Line Medium Density Duration Density Source
(cellsicm?) (days) (cellsicm?)
354 +29x
HEK293T M199 + FBS 5x 104 4 10% [4]
42.3£3.9X
MEM + FBS  5x 104 4 [4]
104
58.1 + 4.6 x
DMEM + FBS 5 x 104 4 [4]
104
13.5+£1.1x
Vero M199 + FBS  5x 104 4 [4]
104
171 +1.1x
MEM + FBS  5x 104 4 [4]
104
256 +1.1x
DMEM + FBS 5x 104 4 10% [4]

FBS: Fetal Bovine Serum

Note: For both HEK293T and Vero cells, DMEM supplemented with FBS resulted in higher cell
densities compared to M199 with FBS.[4]

Viral Titer in M199-Based Vaccine Production

Viral titer is a critical parameter in vaccine manufacturing, directly impacting the potency and

yield of the final product.
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. . . . . Achieved
Vaccine Virus Strain Cell Line Medium ] ] Source
Virus Titer
Rabies ) 6.0t0 8.5 log
] VaG strain Vero M199
Vaccine LD50/mL
Not
Specified, but
) Chicken alive
Duck Plague DEV/India/IV 10n7.5
) Embryo attenuated [5]
Vaccine RI-2016 ) ) TCID50/mL
Fibroblast vaccine
developed in
CEF
Not specified,
but a live
Chicken
Measles Schwarz attenuated 1017
: : Embryo : [6]
Vaccine strain ] vaccine TCID50/mL
Fibroblast )
developed in
CEF

Note: While specific comparative data on virus titers in M199 versus other media is limited in
the available literature, the provided examples demonstrate the successful use of M199 for
producing viral vaccines with significant titers.

Experimental Protocols
Protocol 1: Preparation of M199 Medium from Powder

This protocol describes the preparation of 1 liter of M199 medium from a powdered formulation.
Materials:

e M199 powder with L-glutamine, without sodium bicarbonate

e Sodium bicarbonate (NaHCO3)

e Deionized, distilled water (cell culture grade)
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e 1 MHCland 1 M NaOH for pH adjustment
e 0.22 pm sterile filter unit

Procedure:

Add approximately 900 mL of deionized, distilled water to a sterile mixing vessel.
» With gentle stirring, add the M199 powder to the water. Do not heat the water.

» Rinse the inside of the powder container with a small amount of the prepared medium to
ensure all the powder is transferred.

« Continue stirring until the powder is completely dissolved.

e Add 2.2 g of sodium bicarbonate and stir until dissolved.

e Adjust the pHto 7.2-7.4 using 1 M HCI or 1 M NaOH as needed.
e Add deionized, distilled water to bring the final volume to 1 liter.
 Sterilize the medium by passing it through a 0.22 um sterile filter.

o Store the prepared medium at 2-8°C, protected from light.
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Protocol 1: M199 Medium Preparation Workflow

Protocol 2: General Procedure for Inactivated Virus
Vaccine Production in Vero Cells using M199
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This protocol provides a general framework for the production of an inactivated viral vaccine
using Vero cells grown on microcarriers in a bioreactor with M199 medium.

Materials:

» Vero cells

e M199 medium supplemented with fetal bovine serum (FBS) for cell growth
e Serum-free M199 for virus propagation

e Microcarriers (e.g., Cytodex 1)

 Virus seed stock

 Inactivating agent (e.g., formaldehyde, beta-propiolactone)

Bioreactor

Procedure:
e Cell Expansion:
o Thaw and expand Vero cells in T-flasks using M199 supplemented with 5-10% FBS.

o Once a sufficient cell number is reached, inoculate a bioreactor containing microcarriers
and M199 with FBS.

o Culture the cells until they reach a high density on the microcarriers.

¢ Virus Infection:

o

Wash the cell-coated microcarriers to remove the serum-containing medium.

[¢]

Replace with serum-free M199.

o

Infect the cells with the virus seed stock at a predetermined multiplicity of infection (MOI).

[e]

Incubate the infected culture for several days to allow for virus replication.
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Virus Harvest:

o Harvest the virus-containing supernatant from the bioreactor.

o Clarify the harvest by centrifugation or filtration to remove cells and debris.
Inactivation:

o Add the inactivating agent to the clarified virus harvest.

o Incubate under controlled conditions (e.g., temperature, time) to ensure complete
inactivation of the virus.

Purification:

o Purify the inactivated virus using techniques such as chromatography (e.g., ion exchange,
size exclusion) to remove impurities.

Formulation and Filling:
o Formulate the purified antigen with stabilizers and adjuvants as required.

o Sterile filter the final formulation and fill into vials.
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Protocol 2: Inactivated Vaccine Production Workflow

Protocol 3: General Procedure for Live Attenuated Virus
Vaccine Production in Chick Embryo Fibroblasts (CEF)
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using M199

This protocol outlines a general procedure for producing a live attenuated viral vaccine in
primary chick embryo fibroblasts, a classic application for M199.

Materials:

Specific pathogen-free (SPF) embryonated chicken eggs (9-11 days old)

M199 with Hanks' salts supplemented with serum for CEF preparation

Serum-free M199 for virus propagation

Attenuated virus seed stock

Trypsin solution
Procedure:

o Preparation of Chick Embryo Fibroblasts (CEF):

[¢]

Harvest embryos from SPF eggs.

[e]

Mince the embryos and dissociate the tissues with trypsin to obtain a single-cell
suspension.

Wash the cells and seed them into roller bottles or flasks with M199 supplemented with

[e]

serum.

[e]

Incubate until a confluent monolayer is formed.
« Virus Infection:
o Wash the CEF monolayer to remove the serum-containing medium.
o Infect the cells with the attenuated virus seed stock in serum-free M199.

o Incubate for several days until the desired cytopathic effect (CPE) is observed.
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¢ \irus Harvest:

o Harvest the virus by disrupting the cells (e.g., by freeze-thawing or mechanical lysis) to
release the intracellular virus particles.

o Collect the cell lysate and supernatant.

o Clarify the harvest by low-speed centrifugation.
 Stabilization and Formulation:

o Add a stabilizer to the clarified virus harvest to maintain viral potency.

o Formulate the vaccine, which may involve dilution to the final target titer.
» Lyophilization (Freeze-Drying):

o Fill the formulated vaccine into vials and lyophilize to ensure long-term stability.
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Protocol 3: Live Attenuated Vaccine Production Workflow

Signaling Pathways in Viral Infection

Viral infection triggers a complex interplay of cellular signaling pathways as the virus attempts
to replicate and the host cell mounts an antiviral response. While the specific effects of M199
on these pathways are not well-documented, understanding the general mechanisms is crucial
for optimizing vaccine production.
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Innate Immune Signaling in Response to Viral Infection

The innate immune system is the first line of defense against viral infections. Pattern
Recognition Receptors (PRRs) detect viral components, such as viral RNA or DNA, and initiate
signaling cascades that lead to the production of interferons (IFNs) and other cytokines. These
signaling molecules induce an antiviral state in infected and neighboring cells, which can
impact virus replication and, therefore, vaccine yield.
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Innate Immune Signaling Pathway Activation by Viruses

Note: The composition of the cell culture medium, including M199, can potentially influence the
innate immune response by affecting the overall health and metabolic state of the host cells. A
well-formulated medium that supports robust cell growth may enable a more effective antiviral
response, which could be a factor to consider when optimizing virus production for either high-
yield live attenuated vaccines or inactivated vaccines.

Conclusion

M199 remains a relevant and valuable medium in the field of vaccine manufacturing,
particularly for specific applications such as the production of viral vaccines in chick embryo
fibroblasts. While more modern, often chemically defined and serum-free media, may offer
advantages in terms of cell growth for certain cell lines like Vero and HEK293, M199's long
history of use and proven track record in producing safe and effective vaccines underscore its
continued importance. The choice of medium is a critical parameter in process development,
and the protocols and data presented here provide a foundation for researchers and
professionals to effectively utilize M199 in their vaccine manufacturing processes. Further
optimization and comparative studies will continue to refine the application of this and other
media in the ongoing effort to produce high-quality vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Vero cell technology for rapid development of inactivated whole virus vaccines for
emerging viral diseases - PubMed [pubmed.ncbi.nim.nih.gov]

2. US4324861A - Preparation of live attenuated mumps virus for a vaccine - Google Patents
[patents.google.com]

3. Vero cell upstream bioprocess development for the production of viral vectors and
vaccines - PMC [pmc.ncbi.nim.nih.gov]

4. Media for Virus Production | Thermo Fisher Scientific - US [thermofisher.com]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b15296203?utm_src=pdf-body
https://www.benchchem.com/product/b15296203?utm_src=pdf-body
https://www.benchchem.com/product/b15296203?utm_src=pdf-body
https://www.benchchem.com/product/b15296203?utm_src=pdf-body
https://www.benchchem.com/product/b15296203?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28724343/
https://pubmed.ncbi.nlm.nih.gov/28724343/
https://patents.google.com/patent/US4324861A/en
https://patents.google.com/patent/US4324861A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7405825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7405825/
https://www.thermofisher.com/us/en/home/life-science/bioproduction/viral-vaccine-production/media-for-virus-production.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15296203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» 5. Development and evaluation of a chicken embryo fibroblast cell culture based live
attenuated Indian strain duck plague vaccine - PubMed [pubmed.nchbi.nlm.nih.gov]

o 6. Infection of Chicken Embryonic Fibroblasts by Measles Virus: Adaptation at the Virus
Entry Level - PMC [pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Application Notes and Protocols for the Use of M199 in
Vaccine Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15296203#use-of-m199-in-vaccine-manufacturing-
processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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